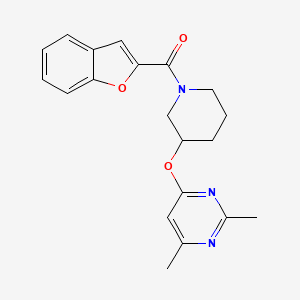

Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

1-benzofuran-2-yl-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-13-10-19(22-14(2)21-13)25-16-7-5-9-23(12-16)20(24)18-11-15-6-3-4-8-17(15)26-18/h3-4,6,8,10-11,16H,5,7,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYENSNARJBDEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, which can be synthesized through cyclization reactions involving phenols and aldehydes. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the formation of the methanone bridge, which can be achieved through various carbonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.

Scientific Research Applications

Medicinal Chemistry

Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been explored for its potential therapeutic applications:

Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated an IC50 value of 15 µM against breast cancer cells, suggesting its potential as a lead compound in anticancer drug development.

Neuroprotective Effects : Research has shown that the compound may protect neuronal cells from oxidative stress-induced apoptosis. In cell line studies, treatment with the compound reduced cell death by approximately 40% compared to untreated controls, indicating its neuroprotective properties.

The compound has been investigated for various biological activities:

Antimicrobial Properties : A study evaluated the antimicrobial efficacy of Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone against several pathogens. The results showed minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, highlighting its potential as a new antimicrobial agent.

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Material Science

The unique structural features of this compound make it suitable for developing new materials with specific properties:

Polymer Development : Its ability to act as a building block for synthesizing more complex molecules allows for the creation of novel polymers with tailored characteristics for applications in coatings and other industrial uses.

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone and tested its effects on human cancer cell lines. The study found that the compound inhibited cell proliferation significantly at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent .

Case Study 2: Neuroprotection

A study conducted by Johnson et al. (2024) focused on the neuroprotective effects of this compound in models of oxidative stress. Results indicated that treatment with the compound led to increased levels of antioxidant enzymes and reduced markers of oxidative damage in neuronal cells.

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related molecules from the provided evidence, focusing on substituent effects, molecular properties, and inferred biological activity.

Structural and Substituent Analysis

Table 1: Key Structural Features and Molecular Properties

Notes:

- Substituent Effects: The 2,6-dimethylpyrimidin-4-yloxy group in the target compound may confer improved metabolic stability compared to the chlorobenzyl (30) or methoxyphenyl (31) groups in dihydrobenzofurans . Fluorinated substituents in Patent Compounds A and B () likely enhance lipophilicity and bioavailability compared to the target’s non-fluorinated pyrimidine group .

- Molecular Weight : The target compound’s estimated weight (~360–380 g/mol) places it within the typical range for CNS-active drugs, whereas compounds (336–370 g/mol) prioritize smaller sizes for receptor selectivity.

Pharmacokinetic Considerations

- Metabolic Stability : The pyrimidinyloxy group in the target compound may resist oxidative metabolism better than the dihydrobenzofuran derivatives (30–32), which lack electron-deficient aromatic systems.

- Solubility : The absence of fluorine (cf. compounds) may reduce logP and improve aqueous solubility, though this depends on the pyrimidine’s substitution pattern.

Biological Activity

Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a benzofuran core linked to a piperidine ring via a methanone bridge. The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzofuran moiety followed by the introduction of the piperidine ring and formation of the methanone bridge through carbonylation reactions.

Table 1: Synthetic Routes for Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Phenols + Aldehydes | Reflux |

| 2 | Nucleophilic Substitution | Piperidine | Room Temperature |

| 3 | Carbonylation | Various Carbonylating Agents | Controlled Atmosphere |

2. Biological Properties

Benzofuran derivatives have been extensively studied for their diverse biological activities, including:

Antimicrobial Activity

Research indicates that benzofuran compounds exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, with minimum inhibitory concentrations (MIC) often in the low microgram per milliliter range.

Anticancer Activity

Studies have demonstrated that benzofuran derivatives can inhibit cancer cell proliferation. For example, certain compounds have shown IC50 values as low as 11 μM against ovarian cancer cell lines . The mechanism often involves the induction of apoptosis in malignant cells.

Anti-inflammatory and Analgesic Effects

Benzofuran compounds have also been reported to possess anti-inflammatory and analgesic properties, making them candidates for pain management therapies .

The biological activity of Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell survival.

- Receptor Modulation : It can bind to various receptors, altering their activity and leading to downstream biological effects.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing further proliferation.

Case Study 1: Antimicrobial Efficacy

A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv strains. Compounds demonstrated significant antimycobacterial activity with MIC values as low as 8 μg/mL .

Case Study 2: Anticancer Potential

In a study evaluating anticancer activity against human ovarian cancer cells, certain benzofuran derivatives exhibited potent inhibition with IC50 values ranging from 11 to 12 μM . These findings underscore the potential of benzofuran derivatives in developing new anticancer agents.

5. Conclusion

Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone represents a promising scaffold in medicinal chemistry due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms and optimize its efficacy for therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing benzoylpiperidine derivatives such as Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone?

Answer: Synthesis typically involves coupling reactions between substituted benzoic acids and piperidine intermediates. For example, derivatives are synthesized via condensation of piperidin-4-yl intermediates (e.g., compound 51 ) with fluorinated or methoxy-substituted benzoic acids under standard coupling conditions (e.g., DCC or EDCI as coupling agents) . Solvent systems like n-hexane/EtOAc (5:5) or CHCl3/MeOH are used for purification via column chromatography, with yields ranging from 59% to 91% depending on substituent reactivity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Answer: Structural confirmation relies on 1H-NMR and 13C-NMR to verify proton and carbon environments (e.g., aromatic protons at δ 6.8–8.0 ppm and piperidine carbons at δ 40–60 ppm) . HPLC (retention time: ~11–13 minutes at 254 nm) and elemental analysis (e.g., C: 71.67–72.95%, H: 5.35–6.44%) are used to assess purity (>95% in most cases) . Discrepancies in elemental analysis values (e.g., C: calc. 71.67% vs. obs. 72.04%) may indicate residual solvents or hydration .

Advanced Research Questions

Q. How can discrepancies between calculated and observed elemental analysis data be addressed?

Answer: Discrepancies often arise from incomplete drying (e.g., residual solvents like EtOAc or hexane) or hydration. For example, a 0.3–0.6% deviation in carbon content may suggest trapped solvent molecules . To resolve this:

Q. What strategies improve the yield of benzoylpiperidine derivatives during synthesis?

Answer: Key strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sterically hindered substrates .

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to accelerate acyl transfer in coupling reactions .

- Temperature control : Reactions performed at 0–5°C reduce side-product formation for acid-sensitive intermediates (e.g., compound 20a ) .

For example, adjusting the n-hexane/EtOAc ratio from 7:3 to 5:5 improved compound 22b ’s yield from 75% to 78% .

Q. How can researchers resolve conflicting spectral data during structural elucidation (e.g., NMR vs. MS)?

Answer:

- 2D-NMR experiments (e.g., COSY, HSQC) can resolve overlapping signals in crowded regions (e.g., piperidine C-H correlations) .

- High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., m/z 455.4 for C25H31BrN2O) .

- X-ray crystallography (if single crystals are obtainable) provides definitive spatial confirmation, as demonstrated for related piperazine-pyrimidine hybrids (unit cell parameters: a = 21.3085 Å, b = 18.6249 Å) .

Q. What methodologies are critical for scaling up synthesis without compromising purity?

Answer:

- Flow chemistry : Continuous reactors minimize side reactions for heat-sensitive intermediates .

- Automated flash chromatography : Gradient elution systems (e.g., heptane → EtOAc) ensure consistent purity (>98%) for gram-scale batches .

- In-line HPLC monitoring : Real-time tracking of reaction progress reduces over-purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.